molecular formula C8H6BrIO B1625213 1-(4-Bromo-3-iodophenyl)ethanone CAS No. 919124-08-6

1-(4-Bromo-3-iodophenyl)ethanone

Cat. No.: B1625213
CAS No.: 919124-08-6
M. Wt: 324.94 g/mol
InChI Key: AJBPPIREFBJQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-iodophenyl)ethanone is an organic compound belonging to the class of halogenated ketones It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, with an ethanone group at the para position relative to the bromine atom

Scientific Research Applications

1-(4-Bromo-3-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable starting material for various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of halogens can enhance the compound’s ability to interact with biological targets.

    Medicine: Explored as a precursor for the development of pharmaceutical agents. Its unique structure may contribute to the design of novel drugs with improved efficacy and selectivity.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and iodination of acetophenone derivatives. For instance, starting with 4-bromoacetophenone, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-iodophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products:

    Substitution: Formation of azides, nitriles, or organometallic derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-iodophenyl)ethanone exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance binding affinity and selectivity, making the compound a potent modulator of biological activity. In chemical reactions, the presence of bromine and iodine atoms facilitates various transformations, including substitution and coupling reactions, by providing reactive sites for nucleophiles and catalysts.

Comparison with Similar Compounds

1-(4-Bromo-3-iodophenyl)ethanone can be compared with other halogenated ketones, such as:

    1-(4-Chloro-3-iodophenyl)ethanone: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen properties.

    1-(4-Bromo-3-chlorophenyl)ethanone: Contains both bromine and chlorine atoms. The presence of chlorine may alter the compound’s reactivity and applications.

    1-(4-Bromo-3-fluorophenyl)ethanone: Fluorine substitution can significantly impact the compound’s chemical and biological properties, given fluorine’s unique characteristics.

Properties

IUPAC Name

1-(4-bromo-3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBPPIREFBJQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475390
Record name Ethanone, 1-(4-bromo-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919124-08-6
Record name Ethanone, 1-(4-bromo-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-3'-iodoacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-iodophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-iodophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-3-iodophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-3-iodophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-3-iodophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-3-iodophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.